molecular formula C18H24N2O4 B2407101 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320178-00-3

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2407101
CAS RN: 2320178-00-3
M. Wt: 332.4
InChI Key: PWQAVQLQGOVCFN-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone” is a complex organic compound. It has been mentioned in the context of enantioselective synthesis of 2-hydroxymethyl-1,4-benzodioxanes .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . A common method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization. The acyl chloride is then added to an excess of piperidine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set .

Scientific Research Applications

Synthetic Utility and Biological Interest

  • The N‐alkylation of 2‐aminobenzonitriles with pyridyl methanols using a Ru3(CO)12/Binap/tBuOK catalyst system demonstrates a synthetic protocol that can be used to synthesize various N‐pyridylmethyl benzonitriles. This method has paved the way for the straightforward synthesis of biologically interesting tetrahydrobenzo[e][1,4]diazepin‐5‐ones, highlighting the potential for discovering new bioactive compounds (Chen et al., 2014).

Anticancer Activity

  • Naphthyridine derivatives, similar in structure to the specified compound, have shown significant pharmacological activities. A study on a novel compound, 3u, revealed its anticancer activity in human malignant melanoma cell line A375, demonstrating its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Novel Synthetic Pathways

  • Research on the synthesis of new benzoquinones and diazepin-5-yl derivatives illustrates the development of novel synthetic pathways. These studies contribute to the expansion of synthetic methods that can be applied to produce compounds with potential therapeutic applications (Gomaa, 2011).

Biosynthesis of Unique Compounds

  • The biosynthesis of diazepinomicin/ECO-4601, a compound with a unique tricyclic dibenzodiazepinone core, showcases the enzymatic complexity required to produce structurally unique compounds. This highlights the potential for bioengineering novel compounds with specific biological activities (McAlpine et al., 2008).

Inhibitory Activities and Therapeutic Potential

  • The design and synthesis of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives have been explored for their B-Raf inhibitory and anti-proliferation activities. These studies suggest the potential therapeutic applications of such compounds in treating diseases mediated by B-Raf kinase, such as melanoma (Yang et al., 2012).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-18(17-13-23-15-4-1-2-5-16(15)24-17)20-8-3-7-19(9-10-20)14-6-11-22-12-14/h1-2,4-5,14,17H,3,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQAVQLQGOVCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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